methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-2-yl]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo3,4-gbenzofuran-2-yl]pentanoate is a complex organic compound with a unique structure that includes an iodinated pentanoate moiety and a fused furobenzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo3,4-gbenzofuran-2-yl]pentanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furobenzofuran ring system: This can be achieved through a series of cyclization reactions.
Introduction of the iodinated pentanoate moiety: This step involves the iodination of a suitable precursor, followed by esterification to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo3,4-gbenzofuran-2-yl]pentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The iodinated moiety makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could result in the replacement of the iodine atom with another functional group.
Scientific Research Applications
Methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo3,4-g
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes, particularly those involving iodine-containing compounds.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly for targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism by which methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo3,4-gbenzofuran-2-yl]pentanoate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other iodinated organic molecules and furobenzofuran derivatives. Examples include:
- Methyl (2S,3R,4R,5S,6R)-3-hydroxy-2,10,12-trimethoxy-6-(4-methoxyphenyl)-5-phenyl-7-oxatricyclo[6.4.0.0^2,6]dodeca-1(8),9,11-triene-4-carboxylate .
- (2S)-2-[(4R,5S)-8-[(3-Methoxyphenyl)ethynyl]-4-methyl-5-{[methyl(propyl)amino]methyl}-1,1-dioxido-4,5-dihydro-6,1,2-benzoxathiazocin-2(3H)-yl]-1-propanol .
Uniqueness
Methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo3,4-gbenzofuran-2-yl]pentanoate is unique due to its specific combination of an iodinated pentanoate moiety and a fused furobenzofuran ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H19IO6 |
---|---|
Molecular Weight |
446.2 g/mol |
IUPAC Name |
methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-2-yl]pentanoate |
InChI |
InChI=1S/C17H19IO6/c1-17(18,5-4-13(19)22-3)12-7-10-11(21-2)6-9-8-23-16(20)14(9)15(10)24-12/h6,12H,4-5,7-8H2,1-3H3/t12-,17+/m0/s1 |
InChI Key |
ZJDDLEHMPISQDE-YVEFUNNKSA-N |
Isomeric SMILES |
C[C@@](CCC(=O)OC)([C@@H]1CC2=C(C=C3COC(=O)C3=C2O1)OC)I |
Canonical SMILES |
CC(CCC(=O)OC)(C1CC2=C(C=C3COC(=O)C3=C2O1)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.